

# 4-Bromo-2-nitrobenzaldehyde physical properties

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## Compound of Interest

Compound Name: 4-Bromo-2-nitrobenzaldehyde

CAS No.: 5551-12-2; 908334-04-3

Cat. No.: B2589967

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## Part 1: Executive Summary & Strategic Utility

**4-Bromo-2-nitrobenzaldehyde** (CAS: 5551-12-2) is a high-value electrophilic scaffold used extensively in the synthesis of heterocyclic pharmaceutical intermediates and historic dyes.<sup>[1]</sup><sup>[2]</sup> Its structural duality—possessing both an electron-withdrawing nitro group and a reactive aldehyde moiety—makes it a linchpin in the synthesis of quinazolines, indoles (including the historic Tyrian Purple), and HDAC inhibitors.<sup>[1]</sup><sup>[2]</sup>

This guide provides a rigorous technical analysis of its physicochemical properties, handling protocols, and synthetic utility, designed for researchers requiring high-purity inputs for drug development pipelines.<sup>[1]</sup><sup>[2]</sup>

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*Critical Note on CAS Identity: The user-provided CAS 5591-98-0 does not correspond to this chemical in standard registries.[1][2] The chemically accurate CAS for **4-Bromo-2-nitrobenzaldehyde** is 5551-12-2.[1][2][3][4] This guide utilizes data for 5551-12-2.[1][2][3][4][5][6][7]*

## Part 2: Chemical Identity & Structural Characterization[1]

### 2.1 Nomenclature & Identifiers[1][2][4]

Parameter	Value
IUPAC Name	4-Bromo-2-nitrobenzaldehyde
Common Synonyms	4-Bromo-2-nitro-benzaldehyde; Benzaldehyde, 4-bromo-2-nitro-
CAS Number	5551-12-2
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrNO <sub>3</sub>
Molecular Weight	230.02 g/mol
SMILES	C1=CC(=C(C=C1Br)[O-])C=O[1][2][3][4][8]
InChI Key	GSXUXSXBEUJRAJ-UHFFFAOYSA-N

### 2.2 Structural Implications

The molecule features a benzene ring substituted at the 1, 2, and 4 positions.[1][2]

- C1 (Aldehyde): Highly electrophilic due to the ortho-nitro group withdrawing electron density. [1][2] Susceptible to nucleophilic attack (e.g., condensation reactions).[1][2]
- C2 (Nitro): Provides steric bulk and strong electron-withdrawing character, deactivating the ring toward electrophilic aromatic substitution but activating it for nucleophilic aromatic

substitution (S<sub>N</sub>Ar) at the halogen position if forcing conditions are used.[\[1\]](#)[\[2\]](#)

- C4 (Bromine): A handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[\[1\]](#)  
[\[2\]](#)

## Part 3: Thermodynamic & Physical Properties[\[1\]](#)

Accurate physical constants are vital for process design, particularly for recrystallization and sublimation workflows.[\[1\]](#)[\[2\]](#)

### 3.1 Physical Constants Table

Property	Experimental/Predicted Value	Context & Application
Physical State	Solid (Crystalline or Powder)	Handling requires dust masks; avoid inhalation.[1][2]
Color	Yellow to Light Orange	Color intensity often correlates with purity (darker = oxidation). [1][2]
Melting Point	95 – 99 °C (Experimental)	Sharp melting point indicates high purity.[1][2] ideal for purity checks via capillary melting.[1][2]
Boiling Point	~334 °C (Predicted @ 760 mmHg)	Do not distill at atm pressure. Compound likely decomposes. [1][2]
Density	1.781 ± 0.06 g/cm <sup>3</sup> (Predicted)	High density facilitates separation from aqueous layers during extraction.[1][2]
LogP	2.17 (Predicted)	Moderate lipophilicity; soluble in organic solvents, poor in water.[1][2]
pKa	N/A (Non-ionizable)	pH adjustments in workup affect solubility only via side-reactions (e.g., Cannizzaro).[1][2]

### 3.2 Solubility Profile

- Soluble: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF, Methanol (warm).[1][2]
- Sparingly Soluble: Hexanes, Diethyl Ether.[2]
- Insoluble: Water (Cold).[1][2]

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*Process Insight: For recrystallization, a solvent system of Ethanol/Water or Ethyl Acetate/Hexanes is recommended.[2] The compound dissolves in hot ethanol and crystallizes upon cooling or anti-solvent (water) addition.[1][2]*

## Part 4: Spectral Fingerprinting (Characterization)[1][2]

To validate the identity of synthesized or purchased lots, compare against these spectral benchmarks.

### 4.1 Proton NMR ( $^1\text{H-NMR}$ , 400 MHz, $\text{CDCl}_3$ )

- $\delta$  10.35 ppm (s, 1H): Distinctive aldehyde proton.[1][2] If this peak is broadened or shifted upfield, check for oxidation to carboxylic acid.[1][2]
- $\delta$  8.20 ppm (d,  $J=2.0$  Hz, 1H): Proton at C3 (between Nitro and Bromo).[1][2] The most deshielded aromatic proton due to flanking electron-withdrawing groups.[1][2]
- $\delta$  7.90 ppm (dd,  $J=8.0, 2.0$  Hz, 1H): Proton at C5.[1][2]
- $\delta$  7.80 ppm (d,  $J=8.0$  Hz, 1H): Proton at C6 (ortho to aldehyde).[1][2]

### 4.2 Infrared Spectroscopy (FT-IR)

- $1705\text{--}1690\text{ cm}^{-1}$ : Strong C=O stretch (Aldehyde).[1][2]
- $1540\text{ cm}^{-1}$  &  $1350\text{ cm}^{-1}$ : N-O asymmetric and symmetric stretches (Nitro group).[1][2]
- $\sim 2850\text{ cm}^{-1}$ : C-H stretch of the aldehyde (Fermi doublet often visible).[1][2]

## Part 5: Experimental Protocols

### 5.1 Protocol: Purification via Recrystallization

Objective: Remove oxidized impurities (4-bromo-2-nitrobenzoic acid) from aged batches.[1][2]

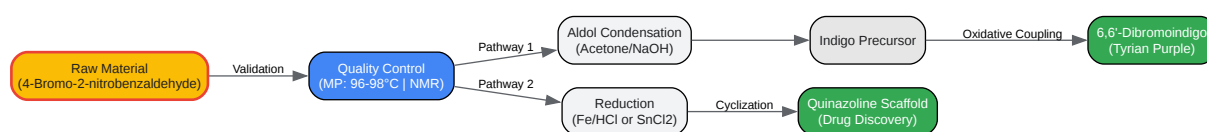
- Dissolution: Dissolve 10.0 g of crude **4-Bromo-2-nitrobenzaldehyde** in 40 mL of boiling Ethanol (95%).
- Filtration (Hot): If insoluble dark particles remain, filter rapidly through a pre-warmed glass frit.
- Crystallization: Remove from heat. Add warm water (approx. 5-10 mL) dropwise until persistent turbidity is just observed.[1][2] Re-heat to clear the solution, then allow to cool slowly to room temperature.
- Harvesting: Cool in an ice bath (0-4°C) for 1 hour. Filter the yellow needles via vacuum filtration.[1][2]
- Drying: Dry in a vacuum oven at 40°C for 6 hours.
  - Self-Validation Check: Measure Melting Point.[1][2][4][8][9] Target: 96-98°C. If <95°C, repeat.

## 5.2 Stability & Storage[1][2]

- Light Sensitivity: Nitrobenzaldehydes are photo-labile.[2] Store in amber vials.
- Oxidation: Slowly oxidizes to the benzoic acid derivative in air.[2] Store under Argon or Nitrogen at 2-8°C for long-term stability.

## Part 6: Synthetic Utility & Visualization

The following diagram illustrates the logical flow for characterizing the material and its downstream application in synthesizing Tyrian Purple (a classic demonstration of its utility) and pharmaceutical scaffolds.



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Figure 1: Workflow from raw material validation to application in dye synthesis (Tyrian Purple) and pharmaceutical scaffolding (Quinazolines).[1][2]

## Part 7: References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 608099, **4-Bromo-2-nitrobenzaldehyde**. [1][2] Retrieved from [[Link](#)][1][2]
- Imming, P., et al. (2001). Improved Synthesis of Tyrian Purple (6,6'-Dibromoindigo). [1][2] *Synthetic Communications*. [1][2] (Contextual citation for application).

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